molecular formula C32H28N2O2 B12894946 (4R,4'R)-4,4'-Dibenzhydryl-4,4',5,5'-tetrahydro-2,2'-bioxazole

(4R,4'R)-4,4'-Dibenzhydryl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Cat. No.: B12894946
M. Wt: 472.6 g/mol
InChI Key: WTZMJKLCMFQGGQ-NSOVKSMOSA-N
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Description

(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the dibenzhydryl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The initial step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.

    Introduction of Dibenzhydryl Groups: The dibenzhydryl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the oxazole intermediate with benzhydryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Hydrogenation: The final step involves the hydrogenation of the oxazole intermediate to form the tetrahydro-2,2’-bioxazole ring. This can be achieved using a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas.

Industrial Production Methods

Industrial production of (4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acylating agents, Lewis acid catalysts.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R)-4,4’-Bis(2-methyl-2-propanyl)-4,4’,5,5’-tetrahydro-3H,3’H-3,3’-bidinaphtho[2,1-c:1’,2’-e]phosphepin
  • (4R,4’R,5S,5’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]

Uniqueness

(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole stands out due to its unique dibenzhydryl groups and tetrahydro-2,2’-bioxazole ring structure

Properties

Molecular Formula

C32H28N2O2

Molecular Weight

472.6 g/mol

IUPAC Name

(4R)-4-benzhydryl-2-[(4R)-4-benzhydryl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C32H28N2O2/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-35-31(33-27)32-34-28(22-36-32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2/t27-,28-/m0/s1

InChI Key

WTZMJKLCMFQGGQ-NSOVKSMOSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=N[C@@H](CO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1C(N=C(O1)C2=NC(CO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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